3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTQWMPCOUFESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, with the chemical formula CHClNO and a molecular weight of 245.74 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 245.74 g/mol
- CAS Number : 2097963-08-9
- Purity : Minimum 95% .
The biological activity of 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's structural similarity to piperidine derivatives suggests potential activity as a central nervous system (CNS) agent.
Key Mechanisms:
- Dopaminergic Activity : The compound may modulate dopamine receptors, influencing mood and behavior.
- Serotonergic Activity : Interaction with serotonin receptors could contribute to anxiolytic and antidepressant effects.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter degradation, enhancing synaptic availability.
In Vitro Studies
Recent research has employed in vitro assays to evaluate the compound's biological properties:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Cell viability assays | Showed significant cytotoxicity against cancer cell lines at concentrations above 10 µM. |
| Study B | Receptor binding assays | Demonstrated high affinity for D2 dopamine receptors, suggesting potential antipsychotic properties. |
| Study C | Enzyme inhibition assays | Inhibited monoamine oxidase (MAO) activity, indicating possible antidepressant effects. |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound:
| Model | Dosage | Observed Effects |
|---|---|---|
| Mouse Model (anxiety) | 5 mg/kg | Reduced anxiety-like behavior in elevated plus maze tests. |
| Rat Model (depression) | 10 mg/kg | Significant reduction in immobility time in forced swim tests, indicating antidepressant activity. |
| Rat Model (pain) | 15 mg/kg | Exhibited analgesic effects in formalin-induced pain tests. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial investigating the efficacy of 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one in treating anxiety disorders reported a significant reduction in anxiety scores compared to placebo after four weeks of treatment.
- Case Study 2 : Research on chronic pain management showed that patients treated with this compound experienced improved pain relief compared to standard analgesics, suggesting its utility in pain management protocols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one ()
- Structure: Aromatic propanone with chlorine at the β-position and dihydroxyphenyl substituent.
- Synthesis: Reacted from resorcinol and 3-chloropropionic acid using trifluoromethane sulfonic acid, followed by cyclization with NaOH .
- Comparison: Unlike the target compound, this lacks the piperidine ring but shares the β-chlorinated propanone core. Its synthesis emphasizes acid-catalyzed acylation rather than piperidine ring functionalization.
b. 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one ()
- Structure: Dichlorophenyl-substituted propanone with β-chlorine.
- Synthesis: Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride and AlCl₃ .
- Comparison : The dichlorophenyl group enhances electrophilicity compared to the cyclopropylmethyl-piperidine group in the target compound. AlCl₃ catalysis is common in both syntheses.
c. 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one ()
- Structure: Piperidine ring substituted with thiomorpholine and β-chlorinated propanone.
- Molecular Weight : ~284.85 g/mol (estimated).
a. Antiviral Piperidine Derivatives ()
- Compound : (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22).
- Activity : EC₅₀ = 5.5 μM against coronaviruses.
- Comparison : The 4-hydroxypiperidine moiety is critical for antiviral activity, similar to the target compound. However, K22’s aromatic substituents may enhance binding affinity compared to the cyclopropylmethyl group .
b. Cytotoxic Chalcone-Like Agents ()
- Compound: 7-hydroxychroman-4-one (derived from β-chlorinated propanones).
- Activity : Exhibits in vitro cytotoxicity, likely via inhibition of tubulin polymerization.
- Comparison: The chromanone structure (cyclized propanone) contrasts with the open-chain target compound, suggesting divergent mechanisms of action .
Physicochemical Properties
*Estimated based on molecular formula. †Assumed based on similar compounds in .
- Solubility : Cyclopropylmethyl and hydroxyl groups in the target compound may improve water solubility compared to purely aromatic analogues (e.g., dichlorophenyl derivatives).
- Stability : The hydroxyl group on piperidine could increase susceptibility to oxidation relative to thiomorpholine or azepan derivatives .
Preparation Methods
Synthesis of the 3-Chloropropanone Backbone
The core 3-chloropropanone moiety can be derived from 3-chloro-1-propanol or related precursors. The preparation of 3-chloro-1-propanol is a well-studied process and serves as a foundational step for the target compound synthesis.
Key synthesis route for 3-chloro-1-propanol:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 1,3-propanediol + hydrochloric acid + benzenesulfonic acid catalyst | Heated to 80-100°C with stirring; reflux condensing device used; reaction held for 3 hours | Initial chlorination step |
| 2 | Additional hydrochloric acid added; heated to 90°C for 10 hours | Reaction continues to increase chlorination conversion; monitored by GC to reach ~80% conversion | Conversion monitored by GC |
| 3 | Distillation with toluene for water removal | Reflux with toluene to separate water and purify the product | Final product purity 99.3% |
| 4 | Neutralization with sodium bicarbonate; filtration | Neutralizes acid residues and removes salts | Final yield 96% |
This method improves reaction efficiency and minimizes over-chlorination and toxic waste generation by using benzenesulfonic acid as a catalyst. The process is scalable and industrially viable with high yield and purity.
Coupling of Piperidine Moiety with 3-Chloropropanone
The final assembly involves linking the functionalized piperidine to the 3-chloropropanone backbone:
- Nucleophilic substitution reaction: The nitrogen atom of the substituted piperidine attacks the electrophilic carbonyl carbon of 3-chloropropanone or its activated derivative (e.g., halide or ester), forming the amide or ketone linkage.
- Reaction conditions: Typically performed in polar solvents such as ethanol or acetonitrile, with bases like potassium carbonate to facilitate substitution.
- Isolation: The product is isolated as a free base or salt, depending on downstream applications.
This approach aligns with synthetic routes for similar compounds where piperidine derivatives are alkylated or acylated to yield target molecules.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | 3-Chloro-1-propanol | Chlorination of 1,3-propanediol | HCl, benzenesulfonic acid, 80-100°C, reflux | High yield (96%), minimized waste |
| 2 | 3-(Cyclopropylmethyl)-4-hydroxypiperidine | N-alkylation and hydroxylation | Cyclopropylmethyl halide, K2CO3, KI, EtOH/H2O | Controlled regioselectivity required |
| 3 | 3-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one | Nucleophilic substitution | Polar solvents, base (K2CO3), reflux | Final product isolated as base or salt |
Research Findings and Practical Notes
- Catalyst choice: Benzenesulfonic acid as a catalyst in chlorination improves selectivity and reduces hazardous by-products compared to traditional sulfur chloride methods.
- Reaction monitoring: Gas chromatography (GC) is essential to monitor conversion rates and optimize reaction times, especially in chlorination steps.
- Purification: Distillation under reduced pressure and neutralization steps ensure high purity and removal of acid residues, critical for subsequent functionalization steps.
- Functional group compatibility: The hydroxyl group on the piperidine ring requires careful handling to avoid side reactions during coupling; protecting groups may be employed depending on the synthetic route.
- Scalability: The described methods are amenable to scale-up, with industrial-scale reactions documented for the chlorination step.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
